molecular formula C13H13NO B11900095 1-Naphthalenecarboxaldehyde, 8-(dimethylamino)- CAS No. 121190-05-4

1-Naphthalenecarboxaldehyde, 8-(dimethylamino)-

Cat. No.: B11900095
CAS No.: 121190-05-4
M. Wt: 199.25 g/mol
InChI Key: FCROHOJDZHJKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenecarboxaldehyde, 8-(dimethylamino)- is a naphthalene derivative featuring a carboxaldehyde group at position 1 and a dimethylamino (-NMe₂) substituent at position 7. This compound is notable for its electronic and steric properties, which arise from the electron-donating dimethylamino group. The structure enables intramolecular coordination, making it valuable in organometallic chemistry, particularly in synthesizing low-valent organotin and tellurium complexes . Its applications span catalysis, materials science, and photovoltaics due to its ability to stabilize metal centers and modulate reactivity .

Properties

CAS No.

121190-05-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

8-(dimethylamino)naphthalene-1-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-14(2)12-8-4-6-10-5-3-7-11(9-15)13(10)12/h3-9H,1-2H3

InChI Key

FCROHOJDZHJKSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dimethylamino)-1-naphthaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 1-naphthaldehyde.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 8-(Dimethylamino)-1-naphthaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Aldol Condensation Reactions

8-DMANA participates in aldol condensations under basic conditions to form chalcones, which serve as intermediates for heterocyclic compounds. In a study using 4-dimethylamino-1-naphthaldehyde (structurally analogous to 8-DMANA), ethanolic NaOH facilitated condensation with 1-acetylnaphthalene derivatives, yielding chalcones with bright yellow coloration . These chalcones were further cyclized with hydrazines (e.g., phenylhydrazine, semicarbazide) in acetic acid to produce 2-pyrazoline derivatives (Figure 1). The dimethylamino group enhances electron density, potentially accelerating nucleophilic attack during condensation .

Reactants Conditions Product Yield
4-DMANA + 1-acetylnaphthaleneEthanolic NaOH, rtChalcone intermediate58–75%
Chalcone + hydrazineAcetic acid, 90–100°C3,5-Dinaphthyl-2-pyrazoline70–92%

Nucleophilic Acyl Substitution: Benzoylation

The aldehyde group in 8-DMANA undergoes benzoylation with acyl chlorides. In a sterically strained 1,8-disubstituted naphthalene system, treatment with benzoyl chloride selectively acylates the aldehyde, forming a benzoylated derivative . This reactivity is attributed to the steric relief provided by reduced torsional strain post-reaction (Figure 2).

Key Observation :

  • Steric hindrance between C-1 (aldehyde) and C-8 (dimethylamino) substituents increases reaction activation energy but does not preclude substitution .

Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases (imines), a reaction leveraged in sensor design. For example, 6-(dimethylamino)-2-naphthaldehyde (a positional isomer of 8-DMANA) forms fluorescent imines with amines, demonstrating the potential of 8-DMANA in chemosensing . Reaction conditions typically involve mild acid catalysis or solvent-assisted dehydration.

Mechanistic Insight :

  • The electron-rich dimethylamino group enhances the electrophilicity of the aldehyde carbon, accelerating imine formation .

Steric Effects on Reactivity

The 1,8-disubstitution pattern imposes steric strain, altering reaction pathways. For instance, 1,8-bis(dimethylamino)naphthalene ("Proton Sponge") exhibits exceptional basicity (pKa = 12.1) due to steric relief upon protonation . Similarly, 8-DMANA’s steric compression may stabilize intermediates or transition states in nucleophilic additions .

Deprotection and Reductive Cleavage

In protective group chemistry, nitro-substituted analogs of 8-DMANA undergo reductive deprotection. Using Zn/AcOH or H2/Pd, the nitro group is reduced to an amine, liberating the parent amine (Table 1) .

Conditions Substrate Product Yield
Zn/AcOH, 60°C, 10 min5-Chloro-8-nitroamideFree amine + lactam95%
H2/Pd(C), 12 h8-Nitro-naphthamide8-Amino-naphthoic acid90%

Electrophilic Aromatic Substitution

The dimethylamino group strongly activates the naphthalene ring toward electrophilic substitution. While the aldehyde is meta-directing, competition between the two groups dictates regioselectivity. For example, nitration or halogenation may occur at positions ortho/para to the dimethylamino group .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C13H13NOC_{13}H_{13}NO and features a dimethylamino group attached to the naphthalene ring. It primarily acts as an electrophile in nucleophilic addition reactions, forming imine linkages with primary amines. This characteristic underpins many of its applications in organic synthesis and biological research.

Scientific Research Applications

  • Organic Synthesis
    • Building Block for Complex Molecules : 4-Dimethylamino-1-naphthaldehyde is employed as a precursor in the synthesis of various organic compounds. It participates in condensation reactions to form complex structures, including heterocycles with significant biological activity.
  • Fluorescent Probes
    • Biological Studies : The compound serves as a fluorescent probe for studying molecular interactions and biological systems. Its fluorescence properties make it suitable for monitoring enzyme activities and cellular processes .
  • Antimicrobial Research
    • Synthesis of Antimicrobial Agents : Research indicates that 4-Dimethylamino-1-naphthaldehyde can be used to synthesize 2-pyrazoline derivatives with potent antimicrobial properties. These derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Enzyme Activity Studies
    • Cytochrome P450 Substrates : The compound has been utilized in the design of novel substrates for cytochrome P450 enzymes, facilitating the study of drug metabolism and enzyme kinetics without the need for cofactor removal during fluorescence detection .
  • Diagnostic Tools
    • Medical Applications : In medicine, this compound is explored for developing diagnostic tools that leverage its reactivity with biological molecules, potentially aiding in disease detection and monitoring.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Organic ChemistryBuilding block for complex organic molecules
Biological ResearchFluorescent probe for enzyme activity
Antimicrobial SynthesisSynthesis of antimicrobial agents
Enzyme KineticsSubstrates for cytochrome P450 studies
Medical DiagnosticsDevelopment of diagnostic tools

Case Studies

  • Synthesis of Antimicrobial Derivatives
    • A study demonstrated that 4-Dimethylamino-1-naphthaldehyde could be condensed with substituted acetylnaphthalene to yield chalcone intermediates, which were further reacted with hydrazine hydrochloride to produce 2-pyrazoline derivatives with significant antimicrobial activity against multiple bacterial strains.
  • Fluorescent Substrate Development
    • In another investigation, a series of fluorescent substrates based on 4-Dimethylamino-1-naphthaldehyde were synthesized to assess cytochrome P450 activity in liver microsomes. The study highlighted the advantages of these substrates over traditional ones by eliminating the need for NADPH removal prior to fluorescence detection .

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1-naphthaldehyde involves its interaction with molecular targets through its functional groups:

    Fluorescence: The dimethylamino group enhances the compound’s fluorescence by donating electrons, which increases the compound’s ability to absorb and emit light.

    Photosensitization: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

8-Hydroxynaphthalene-1-carboxaldehyde (CAS 35689-26-0)

  • Structural Differences: The hydroxyl (-OH) group at position 8 replaces the dimethylamino (-NMe₂) group.
  • Electronic Effects: The -OH group is a weaker electron donor compared to -NMe₂, reducing the compound’s ability to participate in coordination chemistry.
  • Supramolecular Interactions: In oxaspirocyclic compounds, the hydroxyl group forms O–H···O hydrogen bonds, while the dimethylamino group facilitates C–H···π interactions, altering crystal packing .
Property 8-(Dimethylamino) Derivative 8-Hydroxy Derivative
Electron Donor Strength Strong (NMe₂) Moderate (OH)
Coordination Ability High (forms stable complexes) Limited
Hazard Profile Potential reactivity in synthesis No known hazards

1-Naphthalenecarboxaldehyde (Parent Compound)

  • Substituent Impact: The absence of the 8-dimethylamino group reduces electronic modulation. This compound is primarily used in organic synthesis, such as in Biginelli reactions to form dihydropyrimidinones .
  • Reactivity: Lacks the intramolecular coordination sites seen in the 8-(dimethylamino) derivative, limiting its utility in organometallic chemistry.

Baicalein Derivatives with 8-(Dimethylamino)methyl Group

  • Biological Activity: The 8-(dimethylamino)methyl substitution on flavone derivatives showed negligible impact on free radical scavenging (IC₅₀ ≈ 30–35 μM) compared to the parent baicalein .

Organometallic Complexes: Sn and Te Derivatives

  • Coordination Behavior: The 8-(dimethylamino)-1-naphthyl ligand forms stable penta- or hexacoordinate tin complexes, whereas tellurium analogs exhibit unique reactivity, such as resistance to reduction by NaBH₄ .
  • Synthetic Utility : These complexes are precursors for low-valent metal catalysts, contrasting with hydroxyl- or unsubstituted naphthalene derivatives, which lack such versatility.

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to better electron-donating capacity . This parallels the enhanced coordination ability of the 8-(dimethylamino) naphthalene derivative in organometallic contexts.

Key Research Findings

  • Synthetic Methods: Palladium-catalyzed C–H dimethylamination using DMF enables efficient introduction of the -NMe₂ group to naphthalene scaffolds, offering a scalable route to 8-(dimethylamino) derivatives .
  • Spectroscopic Data: The dimethylamino group induces distinct shifts in NMR spectra (e.g., ¹H and ¹³C), aiding in structural characterization .
  • Thermodynamic Stability : Intramolecular coordination in tin and tellurium complexes enhances thermal stability, critical for catalytic applications .

Biological Activity

1-Naphthalenecarboxaldehyde, 8-(dimethylamino)-, also known as 1-[8-(dimethylamino)naphthalen-1-yl]ethan-1-one, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 8-position with a dimethylamino group and an ethanone moiety. Its structure is critical for its interaction with biological targets, particularly in pharmacology.

Antidepressant Effects

Research indicates that compounds structurally similar to 1-naphthalenecarboxaldehyde derivatives often exhibit antidepressant properties. These effects are primarily attributed to their interaction with serotonin receptors, which play a crucial role in mood regulation. For instance, studies have shown that these compounds can influence serotonin transporter (SERT) activity, potentially leading to increased serotonin levels in the brain .

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. For example, klavuzon, a naphthalene derivative, has demonstrated anti-proliferative effects against various cancer cell lines. The presence of substituents like dimethylamino groups enhances the compound's potency against tumors by inhibiting topoisomerase I activity, which is vital for DNA replication and repair in cancer cells .

The biological activity of 1-naphthalenecarboxaldehyde involves several mechanisms:

  • Serotonin Receptor Modulation : Compounds similar to this naphthalene derivative interact with serotonin receptors, contributing to their antidepressant effects .
  • Topoisomerase Inhibition : The inhibition of topoisomerase I by related compounds leads to DNA damage in cancer cells, promoting apoptosis .
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurotransmitter metabolism. This inhibition can enhance neurotransmitter availability, further supporting their antidepressant properties .

Study on Antidepressant Activity

A study investigated the binding affinity of various naphthalene derivatives at SERT and norepinephrine transporter (NET) sites. The results indicated that these compounds showed significant displacement of radioligands at SERT but not at NET, suggesting selective serotonin reuptake inhibition as a mechanism for their antidepressant effects .

Anticancer Research

In vitro assays demonstrated that klavuzon and related compounds exhibited IC50 values in the micromolar range against several cancer cell lines. The study concluded that structural modifications significantly influence their anti-proliferative activities .

Data Table: Biological Activities Summary

Activity Mechanism Reference
AntidepressantSERT modulation
AnticancerTopoisomerase I inhibition
AChE InhibitionIncreased neurotransmitter availability
MAO InhibitionEnhanced mood regulation

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 8-(dimethylamino)-naphthalene derivatives, and how can structural purity be verified?

Methodological Answer: The compound can be synthesized via stoichiometric reactions between naphthalene-based amines and aldehydes. For example, describes a reaction between 1,8-bis(dimethylamino)naphthalene (Proton Sponge®) and terephthalic acid in a 1:1 ratio, yielding salts with defined hydrogen-bonded networks. Key steps include:

  • Dissolving reactants in polar aprotic solvents (e.g., DMF, chloroform).
  • Stirring at room temperature for 12–24 hours.
  • Purifying via recrystallization from CHCl₃/THF mixtures.
    Structural verification requires spectroscopic methods:
  • NMR : Confirm dimethylamino (-N(CH₃)₂) proton signals at δ 2.8–3.2 ppm and aromatic protons at δ 6.5–8.5 ppm.
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., 1D chains in salts) as in .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z ≈ 240 for the parent compound).
    References :

Advanced Structural Analysis

Q. Q2: How do hydrogen-bonding networks influence the crystallographic properties of 8-(dimethylamino)-naphthalene derivatives?

Methodological Answer: Hydrogen bonding between carboxylate anions and water molecules can define supramolecular architectures. reveals that in 8-(dimethylamino)-naphthalene salts:

  • Anionic carboxylate groups form 1D chains via O–H···O bonds.
  • Water molecules bridge chains into 1D belts (in hydrated forms).
    To analyze:
  • Perform single-crystal X-ray diffraction to determine bond lengths (e.g., O···O distances: ~2.6–2.8 Å).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions.
  • Compare packing coefficients (≈0.75–0.80) to assess lattice stability.
    References :

Toxicity and Biological Impact

Q. Q3: How can researchers design studies to evaluate systemic toxicity of 8-(dimethylamino)-naphthalene derivatives in mammalian models?

Methodological Answer: Follow inclusion criteria from and :

  • Exposure routes : Oral, inhalation, or dermal administration.
  • Health outcomes : Monitor hepatic, renal, and respiratory effects (Table B-1, ).
  • Dosage : Use subacute (14–28 days) and subchronic (90 days) protocols.
    Key parameters :
  • Biomarkers : Serum ALT/AST (liver), BUN/creatinine (kidney).
  • Histopathology : Tissue sections stained with H&E.
    Contradiction resolution : If hepatic effects conflict (e.g., necrosis vs. enzyme induction), conduct dose-response studies and meta-analyses of existing data ().
    References :

Environmental Fate and Degradation

Q. Q4: What methodologies are recommended to study the environmental partitioning of 8-(dimethylamino)-naphthalene derivatives?

Methodological Answer: Assess environmental persistence using:

  • Octanol-water partition coefficients (log Kow) : Predict bioaccumulation potential (e.g., log Kow <3 suggests low persistence).
  • Hydrolysis studies : Expose compounds to pH 5–9 buffers at 25–50°C; analyze via HPLC for degradation products.
  • Sediment/soil adsorption : Use batch equilibrium tests (OECD Guideline 106) with organic carbon-normalized sorption coefficients (Koc).
    Data interpretation : Compare with structurally similar compounds (e.g., naphthalene log Kow = 3.3; ).
    References :

Spectroscopic Data Validation

Q. Q5: How can researchers resolve discrepancies in reported spectroscopic data for 8-(dimethylamino)-naphthalene derivatives?

Methodological Answer:

  • Cross-reference databases : Use NIST Chemistry WebBook () for IR, NMR, and MS spectra.
  • Reproduce conditions : Ensure solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration match literature protocols.
  • Quantum calculations : Perform DFT simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
    Example : Aromatic proton shifts may vary by ±0.3 ppm due to solvent effects.
    References :

Mechanistic Studies in Organic Reactions

Q. Q6: What reaction mechanisms are plausible for the functionalization of 8-(dimethylamino)-naphthalene derivatives?

Methodological Answer:

  • Electrophilic substitution : The dimethylamino group directs electrophiles to the ortho/para positions.
  • Mannich reactions : As in , formaldehyde and dimethylamine react with naphthalene scaffolds to form aminomethyl derivatives.
    Experimental design :
  • Monitor reaction progress via TLC (Rf ≈0.3–0.5 in ethyl acetate/hexane).
  • Optimize catalyst (e.g., Lewis acids like AlCl₃ for Friedel-Crafts alkylation).
    Advanced analysis : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps.
    References :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.